molecular formula C20H20N4O B2604976 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide CAS No. 1207052-99-0

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide

Cat. No.: B2604976
CAS No.: 1207052-99-0
M. Wt: 332.407
InChI Key: HGMLVSMEMXQMKR-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications

Discovery of Met Kinase Inhibitors

Researchers have discovered potent and selective Met kinase inhibitors, including compounds such as N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides. These compounds demonstrate significant tumor stasis in vivo and have been advanced into clinical trials due to their promising preclinical safety profiles and efficacy in treating human gastric carcinoma (Schroeder et al., 2009).

Development of Anticancer Agents

A series of functionalized amino acid derivatives, including N-substituted carboxamides, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Some of these compounds exhibit significant cytotoxicity, suggesting their potential use in designing new anti-cancer agents (Kumar et al., 2009).

Antimycobacterial Activity

Compounds such as N′-(4-(substituted phenyl amino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)isonicotinohydrazides have been synthesized and tested for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings highlight their potential application in treating tuberculosis (Raval et al., 2011).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been developed as an orally active histone deacetylase inhibitor. It exhibits significant antitumor activity and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Activity

A range of (E)-N-cinnamoyl aminoalkanols derivatives has been synthesized and evaluated for anticonvulsant activity. These compounds demonstrate significant efficacy in rodent models of seizures, indicating their potential as anticonvulsant drugs (Gunia-Krzyżak et al., 2017).

Acetylcholinesterase Inhibition

Pyridazine derivatives, including 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine, have been designed and synthesized as acetylcholinesterase inhibitors. These compounds, particularly the indenopyridazine derivative, show potent inhibitory activity, suggesting their potential use in treating diseases like Alzheimer's (Contreras et al., 2001).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their derivatives demonstrate significant antiviral activities against the bird flu influenza (H5N1), offering a potential route for developing new antiviral agents (Hebishy et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-3-phenylpropanamide is believed to be tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .

Mode of Action

This compound interacts with its targets, the tyrosine kinases, by binding to them . This binding inhibits the activity of the tyrosine kinases, thereby altering the phosphorylation process . The changes in phosphorylation can affect various cellular processes, leading to different outcomes depending on the specific tyrosine kinase that is targeted .

Biochemical Pathways

The inhibition of tyrosine kinases by this compound affects several biochemical pathways. One of the key pathways is the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. This process is crucial for the growth and spread of cancer cells. By inhibiting tyrosine kinases, this compound can block angiogenesis, thereby limiting the growth and spread of cancer cells .

Pharmacokinetics

It is suggested that the compound may have poor oral bioavailability due to its large polar surface area .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of angiogenesis and the induction of DNA cleavage . These effects can lead to the death of cancer cells, as they rely on angiogenesis for nutrients and oxygen, and DNA cleavage can lead to cell death .

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-7,9-13H,8,14H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLVSMEMXQMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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